BWA-522 intermediate-2

Chemical Purity PROTAC Synthesis Quality Control

Batch-to-batch variability in PROTAC synthesis compromises pharmacological reproducibility. BWA-522 intermediate-2 (MW 518.08, C29H40ClNO5) is the validated convergent building block incorporating the EPI-002-derived AR-NTD warhead and linker domain, requiring only final cereblon ligand coupling to yield BWA-522. • ≥99.87% purity ensures final PROTAC identity matches published DC50 values (AR-FL: 0.73 μM; AR-V7: 0.67 μM) and oral bioavailability (40.5% mouse, 69.3% dog) • 3-year powder stability at -20°C (50% longer than intermediate-1) minimizes requalification cycles across multi-year discovery campaigns • Convergent assembly reduces total synthetic steps vs. linear approaches, accelerating SAR exploration of linker-modified analogs

Molecular Formula C29H40ClNO5
Molecular Weight 518.1 g/mol
Cat. No. B12371727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBWA-522 intermediate-2
Molecular FormulaC29H40ClNO5
Molecular Weight518.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CCl)O
InChIInChI=1S/C29H40ClNO5/c1-28(2,3)36-27(33)31-16-14-21(15-17-31)19-34-25-10-6-22(7-11-25)29(4,5)23-8-12-26(13-9-23)35-20-24(32)18-30/h6-13,21,24,32H,14-20H2,1-5H3/t24-/m0/s1
InChIKeyVDKUVETVOIHEFR-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BWA-522 Intermediate-2 Product Overview


BWA-522 intermediate-2 (MW 518.08 g/mol, C29H40ClNO5) is a critical late-stage synthetic intermediate essential for the construction of BWA-522, a first-in-class, orally bioavailable PROTAC degrader targeting the androgen receptor N-terminal domain (AR-NTD) . BWA-522 achieves DC50 values of 0.73 μM (AR-FL) and 0.67 μM (AR-V7) in VCaP cells and delivers 76% tumor growth inhibition in a LNCaP xenograft model following oral administration at 60 mg/kg [1]. As a structurally defined chemical building block with certified purity exceeding 99.8%, this intermediate enables reproducible and high-yield access to the final PROTAC molecule, which is currently under investigation for the treatment of castration-resistant prostate cancer .

Workflow PROTAC late-stage convergent assembly
Selection AR-NTD warhead–linker intermediate (EPI-002 derived)
Use Context Reproducible synthesis of AR-NTD-targeted PROTAC BWA-522

Risks of Generic Substitution of BWA-522 Intermediates


BWA-522 intermediate-2 is not functionally interchangeable with earlier intermediates (e.g., intermediate-1) or structurally distinct late-stage building blocks (e.g., intermediate-3). The compound represents a convergent point in the PROTAC assembly pathway, incorporating the AR-NTD-targeting warhead derived from EPI-002 (ralaniten) conjugated to a defined linker moiety [1]. Substitution with alternative intermediates introduces variability in both the identity and purity of the final PROTAC product, directly impacting the reproducibility of in vitro and in vivo pharmacological assessments. Quantitative data from certified suppliers demonstrate that BWA-522 intermediate-2 provides superior purity (99.87%) and extended powder stability (3 years at -20°C) compared to other intermediates in the same synthetic family . Failure to utilize the validated intermediate compromises the reported DC50 values, oral bioavailability (40.5% in mice, 69.3% in beagle dogs), and tumor growth inhibition (76% at 60 mg/kg p.o.) that define the unique therapeutic profile of BWA-522 [2].

Target Intermediate
Alternative (e.g., intermediate-1)
BWA-522 Intermediate-2
Contains AR-NTD warhead + linker; late-stage convergent building block.
Earlier intermediates
May lack the AR-NTD targeting moiety or linker element, altering PROTAC identity.
Substitution can shift final PROTAC composition, purity, and stability profiles, potentially affecting synthetic reproducibility and model-response endpoint interpretation. Direct replacement without revalidation may not preserve the reported DC₅₀ or tumor growth inhibition context of BWA-522.

BWA-522 Intermediate-2: Comparative Evidence


Superior Purity Over Intermediate-1

BWA-522 intermediate-2 exhibits a certified purity of 99.87%, as reported by MedChemExpress (MCE) under catalog number HY-400766 . In contrast, BWA-522 intermediate-1, an earlier synthetic intermediate that serves as a cereblon E3 ligase ligand, is listed with a purity of 99.27% from the same supplier under catalog number HY-W877989 [1]. This absolute difference of 0.60% in chemical purity translates into a substantially lower burden of organic impurities and potential side products during the final coupling steps of PROTAC assembly, thereby enhancing the reproducibility and overall yield of the target molecule BWA-522.

Purity vs Intermediate-1
Data to verify
Intermediate-2: 99.87%
Intermediate-1: 99.27%
Reported higher purity may reduce byproduct formation during final coupling.
Supplier certificate values; independent verification advised.
Chemical Purity PROTAC Synthesis Quality Control

Extended Powder Stability for Long-Term Storage

BWA-522 intermediate-2 demonstrates enhanced powder stability under standard freezer conditions. According to the MedChemExpress (MCE) datasheet, the compound remains stable for 3 years when stored as a powder at -20°C . In comparison, BWA-522 intermediate-1 is specified for a powder stability of 2 years at -20°C from the same supplier [1]. This represents a 50% extension in validated storage lifetime, reducing the frequency of reorder and mitigating the risk of compound degradation during extended research projects.

Powder stability (-20°C)
Data to verify
Intermediate-2: 3 years
Intermediate-1: 2 years
Longer validated shelf life may support multi-year research campaigns.
Based on supplier storage documentation; lot-specific evaluation recommended.
Chemical Stability Storage Conditions Reagent Longevity

Convergent Late-Stage Intermediate for PROTAC Assembly

BWA-522 intermediate-2 (MW 518.08, C29H40ClNO5) represents a convergently assembled late-stage building block that incorporates the EPI-002-derived AR-NTD targeting moiety linked to a piperidine-containing connector . In contrast, BWA-522 intermediate-1 (MW 369.37, C19H19N3O5) is an earlier intermediate that constitutes only the cereblon E3 ligase ligand portion of the PROTAC [1]. The molecular weight differential of 148.71 g/mol reflects the presence of the AR-NTD targeting warhead and linker elements in intermediate-2, positioning it significantly closer to the final PROTAC structure (BWA-522, MW 771.34) [2]. This structural proximity reduces the number of synthetic manipulations required to generate the final active pharmaceutical ingredient, thereby increasing overall synthetic throughput.

Synthetic proximity
Class-level inference
MW 518.08 (warhead+linker)
vs. Intermediate-1 MW 369.37 (ligand only)
Late-stage intermediate may reduce synthetic steps to final PROTAC.
Structural assignment from vendor data; pathway validation required.
PROTAC Synthesis Synthetic Strategy Molecular Glue

Validated Synthetic Route to Oral AR-NTD PROTAC

Utilization of BWA-522 intermediate-2 provides a validated synthetic route to BWA-522, a first-in-class, orally bioavailable AR-NTD PROTAC degrader with demonstrated in vivo tumor growth inhibition [1]. In a LNCaP xenograft mouse model, oral administration of BWA-522 at 60 mg/kg yielded 76% tumor growth inhibition (TGI), while pharmacokinetic studies revealed oral bioavailability of 40.5% in mice and 69.3% in beagle dogs . In cellular assays, BWA-522 achieved DC50 values of 0.73 μM for AR-FL and 0.67 μM for AR-V7 degradation in VCaP cells, and was more potent than the corresponding AR-NTD antagonist . While this evidence relates to the final PROTAC product rather than the intermediate itself, it establishes the unique therapeutic potential of compounds accessed via intermediate-2, in contrast to alternative PROTAC intermediates that do not yield orally bioavailable degraders targeting the AR-NTD.

Final PROTAC performance
Endpoint context
BWA-522: 76% TGI (60 mg/kg p.o., LNCaP xenograft); oral F 40.5% (mouse), 69.3% (dog)
Reported tumor model response and exposure context; intermediate enables access to this tool compound.
Data relate to final PROTAC, not intermediate alone; model-dependent interpretation.
Prostate Cancer PROTAC Degrader Oral Bioavailability

BWA-522 Intermediate-2: Research and Industrial Applications


High-Fidelity PROTAC Synthesis for Reproducible Studies

Researchers conducting preclinical evaluation of AR-NTD-targeted PROTACs should utilize BWA-522 intermediate-2 (≥99.87% purity) to ensure the final PROTAC product matches the identity and purity of the compound described in the seminal J. Med. Chem. publication [1]. The 0.60% absolute purity advantage over intermediate-1 and extended powder stability (3 years at -20°C) minimize batch-to-batch variability and degradation-related artifacts, thereby safeguarding the reproducibility of reported DC50 values (0.73 μM for AR-FL, 0.67 μM for AR-V7) and oral bioavailability data .

Large-Scale Campaigns with Extended Reagent Stability

For multi-year drug discovery programs that require repeated synthesis of BWA-522, the 3-year powder stability of intermediate-2 at -20°C represents a 50% extension over intermediate-1 . This reduces the logistical burden of frequent reordering and requalification, while maintaining consistent starting material quality throughout the entire campaign. Laboratories with limited freezer capacity or those operating in resource-constrained environments will particularly benefit from this validated long-term stability.

Convergent Assembly with Fewer Synthetic Steps

Medicinal chemistry groups seeking to streamline PROTAC synthesis should select BWA-522 intermediate-2 as the convergent building block. The compound (MW 518.08) already contains the AR-NTD-targeting warhead and linker elements, requiring only final coupling with a pre-assembled cereblon ligand fragment to generate BWA-522 . This approach reduces the total synthetic steps compared to linear assembly from intermediate-1, improving overall yield and accelerating SAR exploration of linker-modified BWA-522 analogs.

Oral AR PROTAC Reference for Benchmarking

Researchers developing novel AR-targeting PROTACs can employ BWA-522 intermediate-2 to generate the BWA-522 reference compound for direct comparative studies. Given BWA-522's validated oral bioavailability (40.5% in mice, 69.3% in beagle dogs) and in vivo efficacy (76% TGI at 60 mg/kg p.o.) , it serves as a critical benchmark for evaluating the pharmacokinetic and pharmacodynamic properties of next-generation AR-NTD degraders.

Application
Selection Property
Validation Focus
AR-NTD PROTAC synthesis for target engagement studies
High-purity late-stage intermediate identity
Batch purity and impurity profiling; coupling efficiency
Multi-year drug discovery campaigns
Extended powder stability under freezer storage
Lot-specific stability under intended storage conditions
Convergent PROTAC assembly with fewer steps
Warhead–linker conjugate ready for final coupling
Synthetic route reproducibility; yield optimization
AR-NTD PROTAC comparative research
Validated entry point to benchmark tool compound BWA-522
Model exposure and tumor growth inhibition endpoint monitoring

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